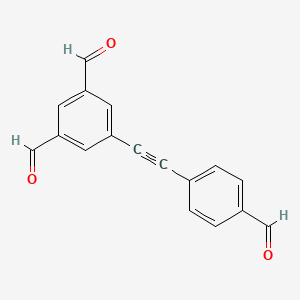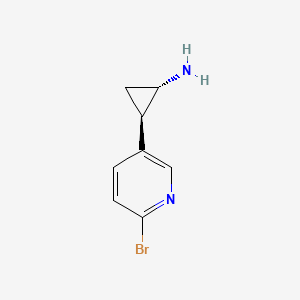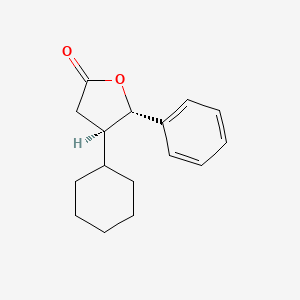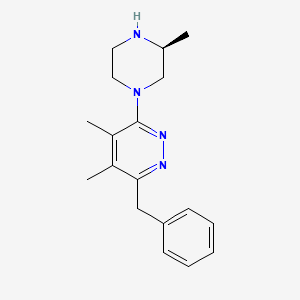
5-((4-Formylphenyl)ethynyl)isophthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Formylphenyl)ethynyl)isophthalaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₃ and a molecular weight of 262.26 g/mol . This compound is characterized by the presence of both formyl and ethynyl groups attached to an isophthalaldehyde core. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Formylphenyl)ethynyl)isophthalaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 5-iodoisophthalaldehyde and 4-ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Formylphenyl)ethynyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-((4-Carboxyphenyl)ethynyl)isophthalic acid.
Reduction: 5-((4-Hydroxyphenyl)ethynyl)isophthalaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((4-Formylphenyl)ethynyl)isophthalaldehyde is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 5-((4-Formylphenyl)ethynyl)isophthalaldehyde depends on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These reactions allow the compound to interact with various molecular targets, such as enzymes and receptors, thereby influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((4-Formylphenyl)ethynyl)benzene-1,3-dicarbaldehyde
- 5-((4-Formylphenyl)ethynyl)benzene-1,3-dicarboxylic acid
Uniqueness
5-((4-Formylphenyl)ethynyl)isophthalaldehyde is unique due to the presence of both formyl and ethynyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
Molekularformel |
C17H10O3 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
5-[2-(4-formylphenyl)ethynyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-14-4-1-13(2-5-14)3-6-15-7-16(11-19)9-17(8-15)12-20/h1-2,4-5,7-12H |
InChI-Schlüssel |
BWASYAXPQQBPGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)


![(1R)-1-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11761679.png)
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)


![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)

![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
